4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol
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Overview
Description
The compound “4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains trifluoro-2-butanol, a fluorinated alcohol group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the spirocyclic structure and the trifluoro-2-butanol group. The InChI code for this compound is 1S/C11H14F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10 . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
This compound has a molar mass of 265.23 g/mol . It is a solid at room temperature . Other physical and chemical properties such as boiling point, density, and flash point could not be found in the available literature .Scientific Research Applications
Organocatalytic Synthesis
Research by Nguyen et al. (2012) delved into the organocatalytic enantioselective synthesis of bicyclic β-lactones through nucleophile-catalyzed aldol-lactonization, demonstrating the utility of related compounds in the synthesis of complex molecular structures with potential pharmaceutical applications (Nguyen et al., 2012).
Antitubercular Agents
A study by Richter et al. (2022) focused on the structural elucidation of BTZ043, a compound structurally related to "4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol", highlighting its potential as an antitubercular drug. This research underscores the significance of understanding the molecular structure for the development of effective therapeutic agents (Richter et al., 2022).
Synthesis of Novel Structures
The synthesis and structural analysis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane by Wen (2002) exemplifies the exploration of novel spirocyclic compounds for various applications, including materials science and chemistry (Wen, 2002).
Environmental Remediation
Akceylan et al. (2009) demonstrated the use of a Mannich base derivative of a structurally related compound for the removal of carcinogenic azo dyes and aromatic amines from water, showcasing the environmental applications of these compounds in pollution control and remediation (Akceylan et al., 2009).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluorobutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10/h9,16H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIKXAYOMCBCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819784 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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